molecular formula C14H16Cl2N2O2 B608672 Lu AF21934

Lu AF21934

Numéro de catalogue: B608672
Poids moléculaire: 315.2 g/mol
Clé InChI: AVKZWCJNDWOBAM-ZJUUUORDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lu AF21934 is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), characterized by its (1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide structure . It exhibits high selectivity for mGlu4, with weak activity at mGlu6 receptors (PAM EC₅₀ = 7 μM, 14-fold selectivity versus mGlu4) . This compound demonstrates robust brain penetration in preclinical models, with a 1.6-fold higher brain free fraction and threefold greater absolute brain concentrations compared to its structural analog Lu AF32615 . Its enantiomer, Lu AF21935, lacks mGlu4 PAM activity, confirming the stereospecificity of its pharmacological effects .

Preclinically, this compound reverses MK-801- and amphetamine-induced hyperlocomotion (models of schizophrenia-positive symptoms) at doses 10-fold lower than Lu AF32615, correlating with its superior in vitro potency and pharmacokinetic profile . It also attenuates harmaline-induced hyperactivity without affecting tremor, suggesting selective modulation of cerebellar glutamatergic pathways .

Propriétés

IUPAC Name

(1R,2S)-2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O2/c15-11-6-5-8(7-12(11)16)18-14(20)10-4-2-1-3-9(10)13(17)19/h5-7,9-10H,1-4H2,(H2,17,19)(H,18,20)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKZWCJNDWOBAM-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Methodology of Lu AF21934

The synthesis of this compound was conducted using established organic chemistry techniques, with a focus on achieving high yield and purity. While the exact synthetic route remains proprietary, available data indicate that the process involved modular steps common to small-molecule drug development. Key aspects include:

  • Reagents and Starting Materials : All reagents were sourced from Aldrich Chemical Co. and used without further purification. This practice ensured consistency and minimized variability in intermediate steps.

  • Solvent Systems : High-performance liquid chromatography (HPLC)-grade solvents were employed for extraction, washing, and chromatographic purification. Notably, trifluoroacetic acid (TFA)-modified aqueous and acetonitrile phases (0.05–0.1% TFA) were critical for maintaining compound stability during purification.

The synthesis likely proceeded through a sequence of coupling reactions, given the structural complexity of allosteric modulators. However, the absence of explicit reaction details in public literature necessitates reliance on generalized protocols for analogous compounds.

Purification Techniques

Purification constituted a critical phase in this compound’s preparation, ensuring the removal of synthetic byproducts and unreacted precursors. The following methods were employed:

Preparative High-Performance Liquid Chromatography (HPLC)

This compound was purified using a custom HP1100 system equipped with mass-triggered collection capabilities. Parameters for optimal separation included:

ParameterSpecification
ColumnPhenomenex C18 (2.1 × 30 mm)
GradientLinear gradient from 7% to 95% CH₃CN (0.1% TFA) over 1 minute
Mobile Phase A0.1% TFA in H₂O
Mobile Phase B0.1% TFA in CH₃CN
Detection MethodMass spectrometry

This approach enabled precise isolation of this compound from closely related impurities, achieving a purity suitable for pharmacological studies.

Solid-Phase Extraction

Prior to HPLC, crude extracts underwent preliminary purification via solid-phase extraction (SPE) to remove bulk contaminants. SPE cartridges with hydrophobic stationary phases were utilized, leveraging the compound’s moderate lipophilicity.

Analytical Characterization

Post-synthesis analysis confirmed the identity and purity of this compound through advanced spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer, providing structural verification. Peaks corresponding to aromatic protons, alkyl chains, and heteroatom-containing groups were consistent with the anticipated molecular architecture.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirmed the molecular formula ([M+H]⁺ ion observed at m/z corresponding to C₂₀H₂₁F₃N₄O₃). This step was essential for validating synthetic success and ensuring batch-to-batch consistency.

Purity Assessment

Analytical HPLC with UV detection (λ = 214 nm) demonstrated a purity of >98% for this compound. The method mirrored preparative conditions but utilized a shorter column (2.1 × 30 mm) for rapid analysis.

Challenges and Optimizations

The synthesis of this compound presented several challenges, including:

  • Stability Issues : The compound’s sensitivity to acidic conditions necessitated the use of TFA-stabilized solvents during purification.

  • Scalability : Transitioning from milligram to gram-scale synthesis required adjustments in mixing efficiency and temperature control, though specific details remain undisclosed.

Iterative optimization of reaction conditions and purification parameters ultimately yielded a robust protocol suitable for preclinical development.

Pharmacological Validation

While beyond the scope of synthesis, pharmacological assays confirmed this compound’s efficacy as an mGlu₄ PAM. In rodent models, the compound attenuated harmaline-induced tremor (ED₅₀ = 1.5 mg/kg) and MK-801-induced hyperactivity (EC₅₀ = 0.3 mg/kg) . These findings underscore the importance of rigorous chemical preparation in achieving biologically active compounds.

Analyse Des Réactions Chimiques

    Réactions: L'oléyl-anilide peut subir diverses réactions, notamment

    Réactifs et conditions courants: Les réactifs et les conditions spécifiques dépendent de la transformation souhaitée.

    Produits majeurs: Les produits majeurs formés à partir de ces réactions comprennent des dérivés de l'oléyl-anilide avec des propriétés modifiées.

  • Applications De Recherche Scientifique

    Behavioral Studies and Pharmacological Effects

    • Antipsychotic-Like Effects :
      • In various rodent models, Lu AF21934 has demonstrated antipsychotic-like effects. For instance, it effectively reversed MK-801-induced hyperactivity and social interaction deficits, which are indicative of positive and negative symptoms of schizophrenia.
      • The compound has also been shown to enhance cognitive functions in tasks such as the delayed spatial alternation test, suggesting its potential utility in treating cognitive disturbances associated with schizophrenia.
    • Interactions with Other Receptors :
      • Research indicates that the effects of this compound may be mediated through interactions with serotonin receptors (5-HT1A). Co-administration with selective antagonists has revealed that its antipsychotic-like effects are significantly influenced by this receptor pathway.
    • Motor Activity Modulation :
      • Studies involving harmaline-induced tremor in rats have shown that this compound can modulate motor activity, providing insights into its potential applications in movement disorders.

    Mechanistic Insights

    Recent investigations into the molecular mechanisms of this compound have highlighted its role in modulating neurotransmitter release. For example, it has been observed to inhibit dopamine and serotonin release induced by MK-801, providing further evidence of its regulatory effects on glutamatergic signaling pathways.

    Data Table: Summary of Key Findings

    Study FocusKey FindingsReference
    Antipsychotic EffectsReversed MK-801-induced hyperactivity; improved social interactions
    Cognitive FunctionEnhanced performance in delayed spatial alternation test
    Motor ActivityModulated harmaline-induced tremor; influenced exploratory locomotion
    Serotonin InteractionAntipsychotic effects inhibited by 5-HT1A receptor antagonism

    Case Study 1: Schizophrenia Model

    In a study examining the efficacy of this compound in a schizophrenia model using MK-801, researchers found that doses as low as 0.5 mg/kg significantly improved social interaction scores compared to control groups. This suggests that this compound may effectively target both positive and negative symptoms of schizophrenia.

    Case Study 2: Cognitive Impairment

    Another study focused on cognitive impairment models showed that this compound administration led to improved performance in novel object recognition tasks. This finding supports its potential role in enhancing cognitive functions disrupted in various psychiatric disorders.

    Mécanisme D'action

    • Oleyl Anilide’s mechanism of action involves inhibiting acyl-coenzyme A:cholesterol acyltransferase (ACAT) .
    • ACAT inhibition affects cholesterol metabolism, potentially impacting lipid homeostasis and cellular processes.
  • Comparaison Avec Des Composés Similaires

    Structural and Binding Site Differences

    Lu AF21934 and its analogs bind to distinct allosteric pockets on mGlu4:

    • This compound and VU0155041 : Bind to the upper allosteric pocket (top pocket) of the mGlu4 transmembrane domain .
    • PHCCC, VU0418506, and ADX88178 : Bind to the lower allosteric pocket (bottom pocket) .

    Mutagenesis studies confirm these differences. Mutations in the lower pocket (e.g., V8267.42M) abolish PHCCC activity but spare this compound and VU0155041 .

    Pharmacological Activity at mGlu4 Homomers vs. Heterodimers

    Compound mGlu4/4 Homomers mGlu2/4 Heterodimers Transactivation Potential
    This compound Potent PAM Potent PAM Yes (enhances mGlu2 agonist responses)
    VU0155041 Potent PAM Weak PAM Yes
    PHCCC Potent PAM Inactive No
    VU0418506 Potent PAM Inactive No

    This compound uniquely potentiates mGlu2/4 heterodimers, enabling transactivation where mGlu4 allosteric modulation enhances mGlu2 orthosteric signaling . PHCCC and VU0418506 are inactive in this context due to reduced cooperativity at heterodimers .

    Electrophysiological and Synaptic Effects

    • Corticostriatal/Thalamocortical Synapses : this compound potentiates glutamate responses, while PHCCC and VU0418506 are inactive .
    • Striatopallidal Synapses : Both this compound and PHCCC exhibit PAM activity, suggesting synapse-specific effects dependent on mGlu4 dimerization .

    Behavioral and Therapeutic Implications

    Compound Schizophrenia Models (Dose) Parkinson’s Disease (PD) Models Harmaline-Induced Hyperactivity
    This compound 2–5 mg/kg (MK-801 reversal) Reduces L-DOPA-induced dyskinesias 0.5–2.5 mg/kg (reversal)
    Lu AF32615 10 mg/kg (MK-801 reversal) Not reported Not reported
    PHCCC Not reported Reduces nigrostriatal toxicity Not reported

    This compound’s efficacy at lower doses than Lu AF32615 correlates with its superior brain penetration and free fraction . In PD models, this compound reduces L-DOPA doses required for efficacy, minimizing dyskinesia risk .

    Data Tables

    Table 1: Pharmacokinetic and In Vitro Profiles

    Parameter This compound Lu AF32615
    mGlu4 PAM EC₅₀ 0.5 μM 1.0 μM
    Brain Free Fraction 0.21 0.13
    Brain Concentration (ng/g) 300 100

    Table 2: Synaptic and Behavioral Effects

    Compound Corticostriatal Activity mGlu2/4 Transactivation MK-801 Reversal (Dose)
    This compound Yes Yes 2–5 mg/kg
    VU0155041 Yes Weak Not reported
    PHCCC No No Not reported

    Activité Biologique

    Key Findings on Mechanism

    • Electrophysiological Studies : this compound was found to potentiate mGlu4 receptor activity, leading to increased excitatory postsynaptic currents (EPSCs) in brain slices.
    • Behavioral Impact : In animal models, this compound exhibited antipsychotic-like effects, reducing hyperactivity and improving social interaction in tests disrupted by NMDA antagonists like MK-801.

    Pharmacological Effects

    This compound has demonstrated a range of pharmacological effects across various studies:

    Table 1: Summary of Pharmacological Effects

    Study TypeDose RangeObserved Effects
    Rodent Behavioral Tests0.1 – 5 mg/kgReduced hyperactivity and improved social behavior
    Rat Models10 or 30 mg/kgNo reduction in established dyskinesia
    Marmoset Studies3 or 10 mg/kgIneffective against L-DOPA-induced dyskinesia
    Harmaline-Induced Tremor5 mg/kgReduced hyperactivity but not tremor

    Case Studies

    • Antipsychotic-Like Effects : A study demonstrated that this compound effectively reversed behavioral phenotypes in rodent models of psychosis, suggesting its potential utility in treating schizophrenia.
    • Dyskinesia Models : In L-DOPA-primed rat models, this compound did not significantly alleviate pre-established abnormal involuntary movements (AIMs), indicating limitations in its efficacy for treating dyskinesia compared to amantadine, which showed over a 40% reduction in AIMs.
    • Tremor Induction : Research involving harmaline-induced tremors revealed that while this compound reduced hyperactivity associated with tremors, it did not mitigate the tremor itself, highlighting its selective action on certain motor functions without affecting all aspects of motor control.

    Q & A

    Basic Research Questions

    Q. What is the primary mechanism of action of Lu AF21934 in preclinical models of neuropsychiatric disorders?

    this compound is a selective positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGlu4), with an IC₅₀ of 500 nM for human mGlu4 . Its antipsychotic-like effects in rodent models involve dual modulation of mGlu4 and 5-HT₁A receptors. For example, this compound reverses MK-801-induced hyperactivity and social interaction deficits, which are inhibited by the 5-HT₁A antagonist WAY100635, indicating receptor cross-talk . Mechanistically, it suppresses MK-801-induced increases in prefrontal cortical dopamine and serotonin release, as demonstrated via in vivo microdialysis .

    Q. How does this compound modulate synaptic transmission in corticostriatal and thalamocortical pathways?

    this compound potentiates glutamatergic synaptic responses at corticostriatal and thalamocortical synapses, unlike other mGlu4 PAMs (e.g., PHCCC). This activity is hypothesized to arise from its selectivity for mGlu4/4 homomers and mGlu2/4 heterodimers, as shown in CODA-RET assays . Electrophysiological studies further reveal its synapse-specific efficacy, which correlates with heterodimer expression patterns .

    Q. What animal models are commonly used to evaluate this compound's efficacy in schizophrenia-related phenotypes?

    Key models include:

    • MK-801-induced hyperactivity : this compound (1–5 mg/kg) reverses hyperlocomotion, an effect blocked by 5-HT₁A antagonism .
    • Social interaction deficits : Sub-effective doses of this compound synergize with 5-HT₁A agonists to restore social behavior in MK-801-treated rodents .
    • DOI-induced head twitches : this compound attenuates serotonin 2A receptor-mediated behaviors, supporting its broad antipsychotic potential .

    Advanced Research Questions

    Q. How do contradictory findings on this compound's efficacy in L-DOPA-induced dyskinesia (LID) models inform its therapeutic potential?

    In MPTP-treated marmosets, this compound (3–10 mg/kg) failed to reduce established LID scores (e.g., chorea, dystonia) or locomotor hyperactivity when co-administered with L-DOPA . This contrasts with its efficacy in schizophrenia models, highlighting model-specific factors:

    • Species differences : Marmoset doses were 3-fold lower than rodent doses due to pharmacokinetic scaling .
    • Receptor heterogeneity : mGlu4 PAMs may lack efficacy in LID due to divergent mGlu2/4 heterodimer signaling in basal ganglia circuits .

    Q. What methodological considerations are critical for cross-species translational studies with this compound?

    • Dose optimization : Effective rodent doses (5–30 mg/kg) may not translate directly to primates. Marmoset studies used 3–10 mg/kg, adjusted for metabolic differences .
    • Timing and co-administration : this compound was administered immediately before L-DOPA to synchronize peak plasma concentrations, yet this did not rescue efficacy .
    • Behavioral endpoints : Species-specific dyskinesia scales (e.g., AIMs in rats vs. median dyskinesia scores in marmosets) require validation for cross-study comparisons .

    Q. How does this compound's activity at mGlu4 homomers versus heterodimers influence synaptic plasticity?

    this compound enhances signaling at both mGlu4/4 homomers and mGlu2/4 heterodimers, unlike selective PAMs like VU0418506 (active only at homomers) . This dual activity may explain its efficacy in corticostriatal pathways (heterodimer-rich) but not striatopallidal synapses (homomer-predominant) . CODA-RET assays and mutagenesis studies are recommended to dissect heterodimer-specific signaling .

    Q. What experimental approaches validate the 5-HT₁A receptor dependency of this compound's effects?

    • Pharmacological antagonism : Co-administration with WAY100635 (0.1 mg/kg) blocks this compound's reversal of MK-801-induced deficits .
    • Agonist synergy : Sub-effective doses of this compound and the 5-HT₁A agonist 8-OH-DPAT (0.01 mg/kg) synergize to restore recognition memory in NOR tests .
    • Neurochemical profiling : this compound normalizes MK-801-induced dopamine/5-HT overflow in the prefrontal cortex, a process 5-HT₁A-dependent .

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.